Cas no 84549-03-1 (7-Benzofuranacetonitrile)

7-Benzofuranacetonitrile 化学的及び物理的性質
名前と識別子
-
- 7-Benzofuranacetonitrile
- AKOS024196428
- 2-(Benzofuran-7-yl)acetonitrile
- EN300-379042
- Z1255358279
- 84549-03-1
- SCHEMBL953913
- 2-(1-benzofuran-7-yl)acetonitrile
-
- インチ: InChI=1S/C10H7NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2
- InChIKey: GPHVJVMHDWVUFB-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)CC#N)OC=C2
計算された属性
- せいみつぶんしりょう: 157.053
- どういたいしつりょう: 157.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.9A^2
- 疎水性パラメータ計算基準値(XlogP): 2
7-Benzofuranacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379042-2.5g |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 2.5g |
$3957.0 | 2023-07-07 | |
Enamine | EN300-379042-1.0g |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 1.0g |
$2019.0 | 2023-07-07 | |
Alichem | A019099803-25g |
2-(Benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 25g |
$8005.16 | 2023-08-31 | |
Alichem | A019099803-5g |
2-(Benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 5g |
$3417.00 | 2023-08-31 | |
Enamine | EN300-379042-0.25g |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 0.25g |
$999.0 | 2023-07-07 | |
1PlusChem | 1P01BIFG-100mg |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 100mg |
$814.00 | 2025-03-19 | |
1PlusChem | 1P01BIFG-50mg |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 50mg |
$632.00 | 2025-03-19 | |
A2B Chem LLC | AW15916-250mg |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 250mg |
$1087.00 | 2024-04-19 | |
A2B Chem LLC | AW15916-100mg |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 100mg |
$773.00 | 2024-04-19 | |
Aaron | AR01BINS-10g |
2-(1-benzofuran-7-yl)acetonitrile |
84549-03-1 | 95% | 10g |
$11960.00 | 2023-12-14 |
7-Benzofuranacetonitrile 関連文献
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
7-Benzofuranacetonitrileに関する追加情報
7-Benzofuranacetonitrile (CAS No. 84549-03-1): Properties, Applications, and Market Insights
7-Benzofuranacetonitrile (CAS No. 84549-03-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzofuran derivative features a unique molecular structure combining a benzofuran ring with an acetonitrile group, making it valuable for various synthetic applications. As researchers increasingly explore heterocyclic compounds for drug discovery, compounds like 7-Benzofuranacetonitrile have become crucial building blocks in medicinal chemistry.
The compound's molecular formula is C10H7NO, with a molecular weight of 157.17 g/mol. Its distinctive benzofuran-acetonitrile structure contributes to several interesting chemical properties. The nitrile functional group (-CN) provides reactivity that makes this compound particularly useful in organic synthesis, especially in the creation of more complex molecules. Recent studies have shown that benzofuran derivatives like this one exhibit potential biological activities, sparking interest in their pharmaceutical applications.
In the pharmaceutical industry, 7-Benzofuranacetonitrile serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Researchers are particularly interested in its potential role in developing new central nervous system (CNS) drugs, as benzofuran scaffolds have shown promise in neurological applications. The compound's versatility also extends to materials science, where it's being investigated for use in organic electronic materials and photovoltaic applications.
The global market for benzofuran-based compounds has been growing steadily, driven by increasing demand from the pharmaceutical sector. According to recent market analyses, the fine chemicals market where 7-Benzofuranacetonitrile is categorized is projected to maintain a compound annual growth rate (CAGR) of 5-7% through 2030. This growth is partly fueled by the rising interest in targeted drug therapies and personalized medicine, areas where specialized chemical intermediates play crucial roles.
From a synthetic chemistry perspective, 7-Benzofuranacetonitrile offers several advantages. Its electron-rich aromatic system makes it suitable for various electrophilic substitution reactions, while the acetonitrile moiety can be transformed into other functional groups through standard chemical transformations. These properties make it a valuable scaffold for constructing more complex molecular architectures, particularly in medicinal chemistry and drug design applications.
Recent advancements in green chemistry have also impacted the production and use of 7-Benzofuranacetonitrile. Manufacturers are increasingly adopting environmentally friendly synthesis routes to produce this compound, responding to the pharmaceutical industry's growing emphasis on sustainable chemistry practices. These developments align with current trends in green pharmaceutical manufacturing and the broader push toward sustainable chemical production.
Quality control is paramount for 7-Benzofuranacetonitrile, especially when used in pharmaceutical applications. The compound typically undergoes rigorous analytical testing including HPLC, GC-MS, and NMR spectroscopy to ensure purity and consistency. These quality measures are particularly important as the compound finds increasing use in GMP-compliant synthesis of pharmaceutical intermediates.
Looking to the future, research into benzofuran derivatives like 7-Benzofuranacetonitrile is expected to expand, particularly in areas such as neurodegenerative disease research and cancer therapeutics. The compound's unique structural features make it an attractive starting point for developing new classes of therapeutic agents. Additionally, its potential applications in material science continue to be explored, particularly in the development of organic semiconductors and advanced materials for electronic applications.
For researchers and manufacturers working with 7-Benzofuranacetonitrile, proper handling and storage are essential. While not classified as hazardous under standard conditions, it should be stored in a cool, dry place away from strong oxidizing agents. Standard laboratory safety protocols should always be followed when handling this or any other chemical compound.
The scientific literature contains numerous references to 7-Benzofuranacetonitrile and related compounds, reflecting their growing importance in chemical research. Recent publications have explored its use in multi-step organic synthesis, catalysis research, and as a precursor for various biologically active molecules. These studies underscore the compound's versatility and potential for future applications across multiple scientific disciplines.
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